4-Acetyl-2,2-difluoro-1,3-benzodioxole

Description

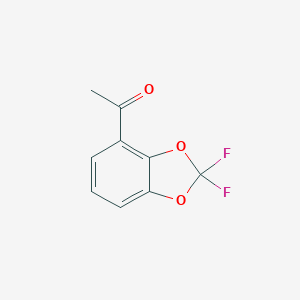

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQWZAIGWRETAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450860 | |

| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126120-83-0 | |

| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 Acetyl 2,2 Difluoro 1,3 Benzodioxole

Reactivity Profiles of the 4-Acetyl Group in the Benzodioxole System

The acetyl group, a ketone functionality attached to the aromatic ring, is a versatile handle for a variety of chemical transformations. Its reactivity is modulated by the electronic properties of the difluorinated benzodioxole system.

The carbonyl group of the acetyl moiety in 4-Acetyl-2,2-difluoro-1,3-benzodioxole is susceptible to a range of nucleophilic additions and redox reactions, allowing for its conversion into other functional groups. While specific studies on the 4-acetyl isomer are limited, the reactivity can be inferred from the known transformations of the analogous 5-acetyl-2,2-difluoro-1,3-benzodioxole (B144645) and general aryl ketones.

Reduction: The acetyl group can be reduced to an ethyl group or a secondary alcohol.

To an Alcohol: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the acetyl group can be converted to a 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol. This transformation is a common step in the synthesis of more complex molecules.

To an Alkane: A complete reduction of the carbonyl to a methylene (B1212753) group (to form 4-ethyl-2,2-difluoro-1,3-benzodioxole) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can facilitate this conversion, yielding 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.

Willgerodt-Kindler Reaction: This reaction provides a method to convert aryl ketones into amides or thioamides, which can then be hydrolyzed to carboxylic acids. wikipedia.org In the case of this compound, treatment with sulfur and an amine like morpholine (B109124) would likely yield a thioamide, representing a migration of the carbonyl function to the terminal carbon of the alkyl chain. wikipedia.orgthieme-connect.deresearchgate.net

Below is a table summarizing potential functional group interconversions of the acetyl group:

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reduction to Alkane | Wolff-Kishner, Clemmensen | Ethyl Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Willgerodt-Kindler | Sulfur, Morpholine | Thioamide/Amide |

The acetyl group is a moderately deactivating group in the context of electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the carbonyl group, which pulls electron density from the aromatic ring through both inductive and resonance effects. The resonance effect involves delocalization of the pi-electrons of the benzene (B151609) ring onto the carbonyl oxygen, creating a partial positive charge on the ring. unizin.orglibretexts.orglibretexts.org

As a result of this deactivation, this compound is less reactive towards electrophiles than the parent 2,2-difluoro-1,3-benzodioxole (B44384). Furthermore, the acetyl group acts as a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 5 and 7). unizin.orglibretexts.org This is because the resonance structures of the carbocation intermediate formed during electrophilic attack show that the positive charge is destabilized at the ortho and para positions relative to the meta position. libretexts.org

Influence of 2,2-Difluoro Substitution on the Benzodioxole Ring System

The presence of two fluorine atoms on the methylene bridge of the dioxole ring significantly influences the electronic properties and reactivity of the entire benzodioxole system.

The 1,3-benzodioxole (B145889) moiety is generally considered an electron-rich aromatic system, as the oxygen atoms donate electron density to the ring via resonance, making it highly activated towards electrophilic attack and directing incoming electrophiles to the ortho and para positions relative to the ether linkages.

The directing effects in electrophilic aromatic substitution on this molecule are complex. The benzodioxole ring itself directs ortho and para to the oxygen atoms (positions 4, 5, 6, and 7). The acetyl group at position 4 directs meta to itself (positions 5 and 7). The combined effect would likely favor substitution at position 7, which is para to one of the ring oxygens and meta to the acetyl group. Position 5 is also meta to the acetyl group but ortho to a ring oxygen, making it another potential site of substitution, though possibly sterically hindered.

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -O-CF₂-O- | Activating (resonance) & Deactivating (inductive) | Ortho, Para |

| -COCH₃ | Deactivating (resonance & inductive) | Meta |

The difluoromethylene bridge in the 2,2-difluoro-1,3-benzodioxole system is generally stable under many reaction conditions. However, studies on the biodegradation of 2,2-difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1 have shed light on a potential pathway for the breakdown of this moiety. nih.gov In this biological system, enzymatic oxidation of the aromatic ring to a dihydrodiol is followed by a proposed spontaneous decomposition. nih.gov This decomposition is thought to involve nucleophilic attack (e.g., by hydroxide) on the now highly electrophilic bridgehead carbon, leading to the cleavage of the C-O bonds of the dioxole ring and the eventual release of fluoride (B91410) ions. nih.govresearchgate.net

While this is a specific biological context, it suggests that under certain conditions that increase the electrophilicity of the bridgehead carbon, the difluoromethylene group could become susceptible to nucleophilic attack. However, in typical synthetic organic reactions, direct nucleophilic attack on the fluorine atoms or the bridgehead carbon is not a commonly observed reaction pathway without prior activation of the molecule. There is currently no significant evidence in the chemical literature to suggest that halogen migration is a common phenomenon in this particular fluorinated benzodioxole system under standard laboratory conditions.

Derivatization Strategies for this compound

This compound can serve as a versatile starting material for the synthesis of a variety of more complex molecules, particularly for applications in medicinal chemistry and materials science. Derivatization can be achieved by targeting the acetyl group, the aromatic ring, or a combination of both.

Derivatization via the Acetyl Group: As discussed in section 3.1.1, the acetyl group can be transformed into a range of other functionalities. For example, reduction to an alcohol followed by esterification or etherification can be used to introduce various side chains. Conversion to a carboxylic acid allows for the formation of amides and esters through standard coupling reactions.

Derivatization via the Aromatic Ring: Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, can introduce new substituents onto the aromatic ring. The position of this new substituent will be directed by the existing groups as detailed in section 3.2.1, likely favoring the 7-position. These newly introduced groups can then be further modified. For instance, a nitro group can be reduced to an amine, which can then undergo a wide array of transformations.

Multistep Synthetic Strategies: A combination of reactions on both the acetyl group and the aromatic ring can lead to a diverse library of compounds. For example, the acetyl group could first be protected, followed by an electrophilic substitution on the aromatic ring, and then deprotection and further reaction of the acetyl group. The isomeric 5-acetyl-2,2-difluoro-1,3-benzodioxole is a known intermediate in the synthesis of bioactive molecules, suggesting that similar synthetic strategies could be applied to the 4-acetyl isomer to explore its potential in drug discovery.

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

In a hypothetical ¹H NMR spectrum of 4-Acetyl-2,2-difluoro-1,3-benzodioxole, the protons would exhibit distinct signals based on their chemical environment. The acetyl group's methyl protons (–CH₃) would appear as a sharp singlet in the aliphatic region. The three protons on the aromatic ring would show more complex splitting patterns (doublets or doublet of doublets) in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the acetyl and difluorobenzodioxole groups.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum would provide information on all nine carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the acetyl group at a significantly downfield chemical shift, the methyl carbon (–CH₃) in the upfield region, and multiple signals for the aromatic carbons. The carbon atom of the difluoromethylenedioxy group (–CF₂–) would also have a characteristic chemical shift, influenced by the attached fluorine atoms.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is specifically used to analyze fluorine-containing compounds. For this compound, the two fluorine atoms are chemically equivalent, and they would be expected to produce a single signal (a singlet) in the ¹⁹F NMR spectrum. The chemical shift of this signal provides confirmation of the difluoromethylenedioxy group.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound. The molecular ion peak (M⁺) would confirm the compound's mass. High-resolution mass spectrometry would provide the exact molecular formula, C₉H₆F₂O₃. The fragmentation pattern would likely show characteristic losses, such as the loss of a methyl group ([M-15]⁺) or an acetyl group ([M-43]⁺), which helps in confirming the presence of the acetyl substituent.

X-ray Crystallography for Solid-State Structural Characterization of this compound Derivatives

This study reveals that the 2,2-difluoro-1,3-benzodioxole (B44384) ring system is nearly planar, with a maximum deviation of only 0.012 Å. nih.govnih.gov The mean plane of this ring system is slightly twisted relative to the attached pyrrole (B145914) ring, with a dihedral angle of 2.51 (9)°. nih.govnih.gov This planarity is a key structural feature of the benzodioxole moiety. In the crystal lattice of this derivative, molecules are linked by hydrogen bonds and stabilized by π–π stacking interactions between the benzene (B151609) rings of adjacent molecules. nih.gov

Below is a table summarizing the crystal data for this derivative.

| Parameter | Value |

| Molecular Formula | C₁₂H₆F₂N₂O₂ |

| Molecular Weight (Mr) | 248.19 |

| Crystal System | Triclinic |

| a | 7.5726 (15) Å |

| b | 7.8114 (16) Å |

| c | 8.9785 (18) Å |

| α | 93.58 (3)° |

| β | 94.65 (3)° |

| γ | 97.47 (3)° |

| Volume (V) | 523.42 (18) ų |

| Z | 2 |

| Data sourced from Acta Crystallographica Section E. nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the electronic properties of 4-Acetyl-2,2-difluoro-1,3-benzodioxole. irjweb.com These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are critical in predicting the chemical behavior of the compound.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity. emerginginvestigators.org A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the presence of the electron-withdrawing acetyl and difluorobenzodioxole groups is expected to influence the HOMO and LUMO energy levels significantly. The acetyl group, being a deactivating group, tends to lower the energy of both the HOMO and LUMO. Similarly, the fluorine atoms, due to their high electronegativity, also contribute to lowering these energy levels. This stabilization of the frontier orbitals likely results in a relatively large HOMO-LUMO gap, suggesting a compound with considerable kinetic stability. biorxiv.orgsemanticscholar.org

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -7.25 | Moderate electron-donating ability |

| ELUMO | -1.85 | Good electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.40 | High kinetic stability |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is highly influenced by its substituent groups. An electrostatic potential map (EPM) provides a visual representation of the charge distribution on the molecule's surface. youtube.com Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In this compound, the oxygen atom of the acetyl group and the oxygen atoms of the benzodioxole ring are expected to be regions of high negative electrostatic potential. Conversely, the hydrogen atoms of the aromatic ring and the carbon atom of the carbonyl group will exhibit a positive electrostatic potential. The fluorine atoms will create a significant region of negative potential around the difluoromethylenedioxy bridge. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its interactions with its environment over time. researchgate.net These simulations can reveal the preferred spatial arrangements of the molecule and the nature of its non-covalent interactions.

The primary conformational flexibility in this compound arises from the rotation of the acetyl group relative to the plane of the benzodioxole ring. researchgate.netacs.org MD simulations can elucidate the energy barriers associated with this rotation and the most stable conformations. It is anticipated that the planar conformation, where the acetyl group is coplanar with the aromatic ring, would be the most stable due to conjugation effects. However, steric hindrance from adjacent atoms could lead to a slightly twisted conformation being favored. Intermolecular interactions, such as hydrogen bonding with solvent molecules or stacking interactions with other aromatic systems, can also be investigated through MD simulations.

In Silico Predictions of Reaction Pathways and Mechanistic Insights

Computational methods can be employed to predict potential reaction pathways and gain mechanistic insights into the chemical transformations of this compound. arxiv.org These in silico studies can help identify likely reactive sites and the transition states of various reactions. mdpi.com

For instance, the acetyl group can undergo various reactions, such as reduction to an alcohol or conversion to an oxime. Computational models can predict the feasibility of these reactions by calculating the activation energies of the respective transition states. Similarly, the aromatic ring can undergo electrophilic substitution reactions. The directing effects of the acetyl and difluorobenzodioxole groups can be computationally assessed to predict the most likely positions for substitution. researchgate.net For example, palladium-catalyzed C-H bond activation is a common reaction for such aromatic compounds, and computational studies can help elucidate the complex mechanisms involved. pkusz.edu.cn

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. rsc.org This method is instrumental in drug discovery and for understanding the biological activity of compounds. nih.govsemanticscholar.orgrsc.org Several studies have explored the docking of benzodioxole derivatives into the active sites of various enzymes. tandfonline.combenthamdirect.com

Derivatives of 1,3-benzodioxole (B145889) have been investigated as potential anticancer agents, with docking studies suggesting that they can bind effectively to protein targets like tubulin. semanticscholar.orgtandfonline.com The interactions are often characterized by hydrogen bonds and electrostatic interactions with key amino acid residues in the binding pocket. tandfonline.com For this compound, the acetyl group could act as a hydrogen bond acceptor, while the benzodioxole ring can engage in pi-pi stacking or hydrophobic interactions. The fluorine atoms can also participate in halogen bonding, further stabilizing the ligand-protein complex. These interactions are crucial for the potential biological activity of the compound. nih.govmdpi.com

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Acetyl Group (C=O) | Hydrogen Bond Acceptor | Arg, His, Lys, Ser, Thr |

| Benzodioxole Ring | Pi-Pi Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val |

| Difluoro Group | Halogen Bonding, Dipole-Dipole Interactions | Electron-rich residues, backbone carbonyls |

| Dioxole Oxygens | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr |

Applications of 4 Acetyl 2,2 Difluoro 1,3 Benzodioxole in Specialized Chemical Fields

Role as a Key Chemical Building Block in Complex Organic Synthesis

4-Acetyl-2,2-difluoro-1,3-benzodioxole serves as a significant intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The parent compound, 2,2-difluoro-1,3-benzodioxole (B44384), is recognized as an important intermediate for these applications. google.comgoogle.com The reactivity of the 4-acetyl derivative is centered around its acetyl group and the aromatic ring, allowing for a variety of chemical transformations.

The acetyl group can undergo several fundamental reactions, making it a versatile handle for molecular elaboration. These reactions include oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. While specific research on the 4-acetyl isomer is limited, the chemical behavior of the isomeric 5-Acetyl-2,2-difluoro-1,3-benzodioxole (B144645) demonstrates the synthetic potential of this functional group. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, which are crucial steps in the synthesis of complex target molecules.

Furthermore, the 2,2-difluoro-1,3-benzodioxole core structure itself is a subject of synthetic exploration. For instance, the parent arene can be lithiated and subsequently reacted with a range of electrophiles to produce a wide array of derivatives, including carboxylic acids, aldehydes, and ketones. epfl.ch This inherent reactivity of the ring system, combined with the transformations possible at the acetyl group, positions this compound as a valuable and adaptable building block for synthetic chemists.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Description | Potential Product |

|---|---|---|

| Oxidation | Conversion of the acetyl group into a carboxylic acid functional group. | 4-Carboxy-2,2-difluoro-1,3-benzodioxole |

| Reduction | Reduction of the acetyl group to form a secondary alcohol. | 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanol |

| Condensation | Reaction of the acetyl group with aldehydes or other carbonyl compounds (e.g., Aldol condensation). | Chalcone derivatives and other extended structures |

Contributions to Advanced Materials Science (e.g., as fluorinated additives for lithium-ion batteries)

In the field of materials science, this compound has been identified as a promising fluorinated additive for the electrolytes used in lithium-ion batteries. The inclusion of specific fluorinated compounds in battery electrolytes can lead to significant improvements in performance and longevity.

The amount of this additive in the electrolyte solvent is variable but is preferably used in a concentration of 1 to 25% by weight. This concentration is deemed sufficient to achieve the desired effects without being excessive. The use of such additives represents a strategic approach to overcoming some of the limitations of current lithium-ion battery technology, aiming to create more durable and efficient energy storage solutions.

Table 2: Reported Benefits of Using this compound as a Lithium-Ion Battery Additive

| Performance Metric | Improvement from Additive |

|---|---|

| Charge/Discharge Cycles | Increased number of cycles |

| Battery Aging | Slower degradation over time |

| Capacity | Increase in overall battery capacity |

| Charge/Discharge Properties | General improvement in characteristics |

Applications in Analytical Chemistry and Chemical Sensing Methodologies

Currently, there is limited specific information available in published scientific literature regarding the direct application of this compound in the fields of analytical chemistry and chemical sensing. While analytical techniques such as gas chromatography are employed to monitor its synthesis, this represents a use of analytical methods in its production rather than an application of the compound itself as an analytical tool. google.com Extensive searches of scientific databases have not revealed studies where this compound is utilized as a primary component in a chemical sensor, as an analytical standard for quantification of other substances, or as a reagent in a specific analytical methodology. This suggests that the potential of this compound in these specialized areas remains largely unexplored.

Biological and Medicinal Chemistry Research Applications

Structure-Activity Relationship (SAR) Studies of 4-Acetyl-2,2-difluoro-1,3-benzodioxole and its Derivatives

Direct structure-activity relationship (SAR) studies on this compound are not extensively documented. However, research on structurally related compounds allows for inferences regarding the potential contributions of its distinct functional groups.

The acetyl group is a prevalent feature in many pharmacologically active compounds, and its modification can profoundly alter biological effects. Studies on other heterocyclic structures, such as 1,3,4-oxadiazoles, have indicated that the presence of an acetyl group can bolster antimicrobial properties. For example, N-acetyl-1,3,4-oxadiazoles demonstrated superior antimicrobial activity against a range of bacterial strains when compared to their non-acetylated precursors. nih.gov In a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, the acetyl group was integral to the antibacterial and antifungal activities observed. mdpi.comresearchgate.net

Modifying the acetyl group, for instance, by converting it into an oxime or hydrazone, or by substituting it with other acyl groups, could yield derivatives with different potencies and selectivities. In research focused on thiazole (B1198619) derivatives, smaller acyl substituents such as acetyl and formyl groups were found to be advantageous for antibacterial activity. nih.gov In contrast, the introduction of bulkier groups, including an acetyl group, at the N-terminus of certain peptide conjugates has occasionally resulted in diminished antimicrobial efficacy. frontiersin.org

Chirality is a critical determinant of biological activity, as different enantiomers of a drug can have distinct pharmacological and toxicological profiles. nih.gov Should any modification to the acetyl group or another part of a this compound derivative introduce a chiral center, it would be imperative to evaluate the activity of each enantiomer separately. For instance, a study on chiral fluorine-containing insecticides revealed that the R enantiomer of 1-aryl-2,2,2-trichloro-ethan-1-ols displayed more rapid knockdown activity against Aedes aegypti mosquitoes compared to the S enantiomer. nih.gov This underscores the significance of stereochemistry in molecular-target interactions.

The strategic incorporation of fluorine atoms is a common tactic in medicinal chemistry to improve a molecule's properties. The difluoromethyl group (CF2H) is of particular interest due to its capacity to act as a hydrogen bond donor, which can enhance binding affinity to biological targets. nih.gov Moreover, the high metabolic stability of the carbon-fluorine bond can extend a compound's biological half-life. mdpi.com

The difluoromethylenedioxy group in this compound is anticipated to increase the molecule's lipophilicity, which can affect its absorption and distribution within biological systems. Fluorination can also modify a molecule's electronic character, thereby influencing its interaction with target proteins. mdpi.com The substitution of hydrogen with fluorine has been shown to improve metabolic stability and membrane permeability. researchgate.net

Investigations into Specific Biological Activities

While specific studies on the antimicrobial and antifungal properties of this compound are not available, research on related benzodioxole and acetyl-containing compounds indicates potential in this domain. For example, certain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives have shown activity against a variety of bacterial and fungal strains. nih.govmdpi.com One such derivative exhibited potent activity against Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 0.48 µg/mL. nih.gov Another investigation into novel 1,2,4-oxadiazole (B8745197) derivatives revealed that some compounds possessed significant antifungal activity against fungi such as Fusarium solani. jocpr.com

Furthermore, isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have been demonstrated to inhibit the growth of Gram-positive bacteria, with some derivatives causing over 60% inhibition of S. aureus growth at a concentration of 16 µg/mL. mdpi.com These findings suggest that the combination of a heterocyclic core, an acetyl group, and fluorine atoms could be a viable strategy for the development of new antimicrobial and antifungal agents.

Antimicrobial Activity of Related Acetyl-Containing Compounds

| Compound | Target Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 3-acetyl-1,3,4-oxadiazoline derivative 1 | Staphylococcus epidermidis | 0.48 |

| 3-acetyl-1,3,4-oxadiazoline derivative 2 | Staphylococcus aureus ATCC 43300 | 15.62 |

| 1,2,4-oxadiazole derivative 4 | Fusarium solani | 10 |

| Fluorinated carbazole (B46965) derivative 2 | Staphylococcus aureus | >16 (60% inhibition) |

| Fluorinated carbazole derivative 8 | Staphylococcus aureus | >16 (60% inhibition) |

Derivatives of benzodioxole have been historically utilized as insecticide synergists, augmenting the effectiveness of other insecticidal agents. chemicalbook.com Some benzodioxole compounds also exhibit inherent insecticidal properties. google.com Although direct evidence for the insecticidal or larvicidal activity of this compound is lacking, studies on analogous compounds provide valuable insights.

Research into 4-thiazolidinones as inhibitors of acetylcholinesterase in mosquitoes, including Anopheles gambiae and Aedes aegypti, indicated that the substitution of a phenyl group with a benzodioxole moiety led to a decrease in inhibitory activity. nih.gov This, however, does not rule out the possibility of insecticidal action through alternative mechanisms.

Fluorine-containing compounds have been explored as fast-acting insecticides against Aedes aegypti. nih.gov For example, per-fluorophenyl-trichloromethyl-ethanol (PFTE) was shown to induce rapid knockdown in both susceptible and resistant strains of Aedes aegypti. nih.gov This suggests that the presence of fluorine within a molecule can be a key contributor to its insecticidal efficacy.

Studies on the larvicidal effects of essential oils from Croton blanchetianus against Aedes aegypti larvae have demonstrated significant activity, with LC50 values between 55.29 and 95.48 µg/mL. nih.gov While not directly related to the specific compound of interest, this illustrates the continuous effort to identify novel larvicidal agents.

**Larvicidal Activity of Various Compounds against *Aedes aegypti***

| Compound/Extract | Activity (LC50) | Exposure Time |

|---|---|---|

| Croton blanchetianus oil (8h) | 55.29 µg/mL | 24 h |

| Croton blanchetianus oil (12h) | 95.48 µg/mL | 24 h |

| Croton blanchetianus oil (17h) | 64.88 µg/mL | 24 h |

| 2-Undecanone | 73.07 ppm | 24 h |

| 2-Undecanone | 26.45 ppm | 48 h |

| 2-Undecanone | 15.68 ppm | 72 h |

Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel critical for regulating salt and water balance in tissues. nih.gov A key therapeutic strategy involves CFTR modulators, which are small molecules designed to correct the function of the faulty protein. These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability.

The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a crucial structural component in several advanced CFTR correctors. For instance, it is shared between the drugs Lumacaftor and Tezacaftor. enamine.net This specific chemical group binds to the nascent chain of the mutated CFTR protein during its synthesis, helping to correct folding defects and prevent its premature degradation. enamine.net

Furthermore, this scaffold is present in the potent investigational CFTR corrector known as ABBV/GLPG-2222 (4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid). nih.gov The discovery and structure-activity relationship (SAR) studies of this compound highlight the importance of the difluoro-1,3-benzodioxole group in developing highly potent correctors for treating patients with the common F508del CFTR mutation. nih.gov

Enzyme Inhibition Studies (e.g., Succinate (B1194679) Dehydrogenase Inhibitors)

The benzodioxole framework is integral to a variety of enzyme inhibitors. Notably, recent research has focused on its application in developing Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a class of fungicides that target the succinate dehydrogenase enzyme, which is essential for energy production in pathogenic fungi. researchgate.netnih.gov

A series of novel 1,3-benzodioxole-pyrimidine derivatives have been synthesized and evaluated for their SDHI activity. nih.govacs.org One particular compound, designated 5c, demonstrated pronounced inhibitory activity against SDH, with an IC50 value of 3.41 μM, which is comparable to that of the commercial SDHI fungicide boscalid (B143098) (IC50: 3.40 μM). nih.govacs.org Further chiral resolution of compound 5c revealed that the (S)-enantiomer possessed even stronger SDH inhibitory activity. nih.govacs.org

| Compound | Target Enzyme | IC50 Value (μM) |

| Compound 5c | Succinate Dehydrogenase (SDH) | 3.41 |

| (S)-5c | Succinate Dehydrogenase (SDH) | 2.92 |

| (R)-5c | Succinate Dehydrogenase (SDH) | 3.68 |

| Boscalid (Control) | Succinate Dehydrogenase (SDH) | 3.40 |

This table presents the in vitro enzyme inhibition data for 1,3-benzodioxole-pyrimidine derivatives against Succinate Dehydrogenase (SDH). Data sourced from ACS Publications and PubMed. nih.govacs.org

Beyond SDH, benzodioxole derivatives have been investigated as inhibitors of other enzymes. Studies have described new 1,3-benzodioxole (B145889) derivatives as potential inhibitors of lactate (B86563) dehydrogenase A (LDHA), a target in cancer therapy, with one compound showing an IC50 value of 13.63 µM. nih.gov Additionally, a substituted anilinoquinazoline (B1252766) featuring a 5-chloro-1,3-benzodioxole (B1345674) moiety, AZD0530, was identified as a potent, dual-specific inhibitor of c-Src and Abl tyrosine kinases, with low nanomolar inhibitory concentrations. nih.gov

Other Emerging Biological Activities in Related Benzodioxole Scaffolds

The 1,3-benzodioxole scaffold is recognized as a privileged structure in drug discovery, present in a wide range of bioactive molecules. tandfonline.com Research has uncovered a spectrum of pharmacological effects, including anti-tumor, antioxidant, and anti-inflammatory activities.

Anti-Tumor Activity: Several 1,3-benzodioxole derivatives have shown potential as anti-cancer agents. tandfonline.com They have been conjugated with arsenical precursors to enhance anti-proliferative properties by inhibiting the thioredoxin system, which induces oxidative stress and apoptosis in tumor cells. nih.gov Certain carboxamide-benzodioxole derivatives have demonstrated potent cytotoxic activity against liver cancer cell lines (Hep3B). najah.edu

Antioxidant and Anti-inflammatory Activity: Benzodiazepine derivatives of benzodioxole have shown moderate antioxidant activity in DPPH assays. najah.edu In the realm of anti-inflammatory action, benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. tandfonline.com

Mechanistic Insights into Biological Interactions

Understanding how this compound and related compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents. This involves identifying specific molecular targets, quantifying binding affinities, and elucidating how these compounds modulate biochemical pathways.

Target Identification and Binding Affinity Analyses

The identification of specific molecular targets is a foundational step in drug discovery. For benzodioxole derivatives, various targets have been identified, with binding affinities quantified through in vitro assays.

Molecular docking studies have been used to investigate the binding potential of 1,3-benzodioxole derivatives with tubulin, a key target for anti-cancer drugs. tandfonline.com These in silico studies revealed that certain derivatives bind effectively with the protein, with calculated binding energies as favorable as -378.26 kcal/mol. tandfonline.com

In another study, a novel benzodioxole derivative, NDT 9513727, was identified as a potent inverse agonist of the human C5a receptor (C5aR), a target for inflammatory diseases. nih.gov This compound inhibited C5a-stimulated responses with IC50 values in the low nanomolar range and exhibited an IC50 of 11.6 nM in C5a competition radioligand binding experiments. nih.gov Furthermore, derivatives of 2,6-methano-3-benzazocines have been developed as high-affinity ligands for opioid receptors, with some compounds showing Ki values as low as 0.064 nM for the μ opioid receptor. nih.gov

| Compound/Derivative | Identified Target | Affinity Measurement | Value |

| Benzodioxole Derivative 11 | Tubulin | Binding Energy | -378.26 kcal/mol |

| NDT 9513727 | C5a Receptor (C5aR) | IC50 (Binding) | 11.6 nM |

| NDT 9513727 | C5aR (Ca2+ Mobilization) | IC50 (Functional) | 1.1 nM |

| Benzazocine Derivative 5 | μ Opioid Receptor | Ki | 0.064 nM |

| Compound 5c | Succinate Dehydrogenase (SDH) | IC50 | 3.41 μM |

This table summarizes the binding affinities of various benzodioxole derivatives to their identified biological targets. Data sourced from PubMed, Taylor & Francis Online, and ACS Publications. nih.govnih.govtandfonline.comnih.gov

Biochemical Pathway Modulation

Benzodioxole compounds can significantly modulate biochemical pathways through metabolism or direct interaction with pathway components. The metabolism of the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety itself has been studied in microorganisms. The bacterium Pseudomonas putida F1 can catalyze the defluorination of DFBD when grown on toluene (B28343). nih.gov This process is initiated by the enzyme toluene dioxygenase, which oxidizes DFBD to a dihydrodiol. Subsequent reactions in the pathway lead to the production of fluoride (B91410) ions and pyrogallol. nih.gov

In mammalian systems, the 1,3-benzodioxole ring can be metabolized by the cytochrome P-450 enzyme system. nih.gov This oxidative pathway can lead to the formation of a 2-hydroxy derivative. This intermediate can then yield either formate (B1220265) or carbon monoxide, with the methylenic carbon of the benzodioxole ring being the source of the carbon atom in the carbon monoxide. nih.gov This metabolic activation is considered in relation to the known inhibitory activity of 1,3-benzodioxoles toward microsomal oxidation. nih.gov

Agrochemical Research Applications of 4 Acetyl 2,2 Difluoro 1,3 Benzodioxole

The chemical compound 4-Acetyl-2,2-difluoro-1,3-benzodioxole serves as a significant building block in the synthesis of various agrochemicals. Its unique structure, featuring a fluorinated benzodioxole ring and an acetyl group, makes it a valuable precursor for developing active ingredients with specific biological activities. Research has primarily focused on its application in creating fungicidal agents, with broader potential in pest control and subsequent environmental studies of its derivatives.

Future Research Trajectories and Unexplored Frontiers

Innovations in Green Synthetic Chemistry for 4-Acetyl-2,2-difluoro-1,3-benzodioxole

Traditional synthetic routes for benzodioxole derivatives often rely on harsh conditions and hazardous reagents. The future of synthesizing this compound and its analogs lies in the adoption of green chemistry principles to enhance sustainability, efficiency, and safety.

One promising approach is the use of microwave-assisted synthesis. tandfonline.comresearchgate.nettandfonline.com This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times (from hours to seconds), improved product yields, and minimized energy consumption. tandfonline.comresearchgate.nettandfonline.comepa.gov For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives has been successfully achieved by reacting catechol with benzoic acid derivatives under microwave irradiation, using polyphosphoric acid as a dual catalyst and solvent. tandfonline.comresearchgate.nettandfonline.com This method avoids the need for additional toxic organic solvents, aligning with the core tenets of green chemistry. tandfonline.com

Future research could adapt these microwave-assisted protocols for the acylation and difluorination steps required to produce this compound. The development of recyclable heterogeneous catalysts, such as ion-exchange resins or supported metal catalysts, could further enhance the environmental credentials of the synthesis by simplifying catalyst recovery and reuse, thereby reducing waste. mdpi.com

| Parameter | Conventional Methods | Green Chemistry Approaches (e.g., Microwave-Assisted) |

|---|---|---|

| Reaction Time | Often several hours | Seconds to minutes tandfonline.com |

| Energy Consumption | High | Reduced tandfonline.comresearchgate.net |

| Solvent Use | Often requires toxic organic solvents | Solvent-free or uses greener solvents (e.g., polyphosphoric acid acting as both catalyst and solvent) tandfonline.com |

| Product Yield | Variable | Generally higher (60-85%) tandfonline.com |

| Byproducts/Waste | Can be significant | Minimized |

Advanced Biological Screening and Drug Repurposing Initiatives for Benzodioxole-Based Molecules

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.netnih.govresearchgate.net This diverse bioactivity suggests that this compound could be a valuable candidate for comprehensive biological screening programs.

High-throughput screening (HTS) campaigns could rapidly assess the activity of this compound and its derivatives against a vast library of biological targets, such as enzymes, receptors, and ion channels. Given that related benzodioxole compounds have shown activity as cyclooxygenase (COX) inhibitors, it would be pertinent to screen this compound for anti-inflammatory potential. nih.gov Similarly, its potential as an anticancer agent could be explored, as other benzodioxole derivatives have demonstrated cytotoxicity against various cancer cell lines. researchgate.netnajah.edu

Furthermore, drug repurposing initiatives offer a time- and cost-effective strategy for discovering new therapeutic applications. Existing drugs and research compounds containing the benzodioxole moiety could be systematically screened for new activities. For example, stiripentol, an anticonvulsant drug featuring a 1,3-benzodioxole ring, inhibits cytochrome P450 enzymes. nih.gov This suggests that this compound could be investigated for similar enzyme inhibitory effects, potentially leading to applications in modulating drug metabolism or treating metabolic disorders.

| Target Area | Specific Examples | Rationale based on Related Compounds |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2) enzymes nih.gov | Novel benzodioxole derivatives have been synthesized and evaluated as COX inhibitors. nih.gov |

| Anticancer | Various cancer cell lines (e.g., HeLa, Caco-2, Hep3B) najah.edu | Benzodioxole structures are present in clinical antitumor agents and have shown cytotoxic effects. nih.govnajah.edu |

| Antibacterial | Bacterial strains like Staphylococcus aureus researchgate.net | Eco-sustainable synthesis of benzodioxole derivatives has yielded compounds with antibacterial potential. researchgate.net |

| Enzyme Inhibition | Cytochrome P450 family, Acetylcholinesterase nih.govnih.gov | Stiripentol, a benzodioxole-containing drug, inhibits CYPs; other derivatives show cholinesterase inhibition. nih.govnih.gov |

| Agrochemical | Auxin receptors in plants frontiersin.org | Benzodioxole derivatives have been designed as potent auxin receptor agonists to promote root growth. frontiersin.org |

Rational Design of Next-Generation Benzodioxole-Based Functional Molecules

Moving beyond serendipitous discovery, the future of developing novel benzodioxole-based molecules lies in rational design. This approach utilizes computational modeling and a deep understanding of structure-activity relationships (SAR) to create compounds with tailored properties. bbau.ac.indrugdesign.org

The core structure of this compound serves as an excellent starting point or "scaffold." Computational tools, such as molecular docking and molecular dynamics simulations, can be employed to predict how modifications to this scaffold will affect its binding to specific biological targets. nih.gov For example, if a target enzyme's active site is identified, chemists can design derivatives of this compound with different functional groups to optimize interactions and enhance inhibitory potency. bbau.ac.innih.gov

SAR studies on a series of synthesized analogs can provide crucial experimental data to refine these computational models. drugdesign.org Research on other benzodioxole derivatives has shown that the position and nature of substituents on the aromatic ring can dramatically influence biological activity. For instance, in a series of COX inhibitors, ortho-halogenated compounds showed better activity than their meta-halogenated counterparts. nih.gov Similar systematic modifications to the this compound structure could lead to the development of next-generation pharmaceuticals, agrochemicals, or functional materials with superior efficacy and selectivity. frontiersin.org

Q & A

Q. Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 60–75% | |

| Acetylation | Acetyl chloride, Pd(PPh₃)₄, base | 40–55% |

Q. Factors Affecting Yield :

- Fluorination Efficiency : Use of triethylamine trihydrogenfluoride (Et₃N·3HF) improves fluorination yields by stabilizing intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.

Basic: How is this compound characterized structurally?

Q. Methodological Answer :

- X-ray Crystallography : Determines planarity of the benzodioxole ring and dihedral angles between substituents. For example, the acetyl group introduces a twist of ~2.5° relative to the benzodioxole plane .

- NMR Spectroscopy :

Q. Representative Spectral Data

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.65 (s, 3H) | Acetyl methyl group |

| ¹⁹F NMR | δ -122.5 (d, J = 250 Hz) | Geminal fluorine coupling |

Advanced: What is the mechanistic basis for the biological activity of this compound derivatives?

Q. Methodological Answer :

- Mode of Action : Analogous to fludioxonil (a related fungicide), the acetyl derivative disrupts fungal osmotic signaling via histidine kinase inhibition. The electron-withdrawing acetyl group enhances binding to kinase active sites .

- Structure-Activity Relationship (SAR) :

Q. Biological Activity Comparison

| Substituent | IC₅₀ (µM) vs. Fusarium | Reference |

|---|---|---|

| Acetyl (4-position) | 0.8 | |

| Cyano (5-position) | 1.2 | |

| Amino (4-position) | 4.5 |

Advanced: How do microbial systems metabolize this compound?

Q. Methodological Answer :

- Biodegradation Pathway : Pseudomonas putida F1 cleaves the dioxole ring via toluene dioxygenase (TDO), yielding defluorinated catechol intermediates. The acetyl group undergoes hydrolysis to acetic acid, detected via LC-MS .

- Key Experiments :

Advanced: What synthetic challenges arise in functionalizing 2,2-difluoro-1,3-benzodioxole derivatives?

Q. Methodological Answer :

- Competing Reactions :

- Ring-Opening : Strong bases (e.g., LDA) can cleave the dioxole ring during lithiation. Mitigated by using low temperatures (-78°C) and THF as solvent .

- Over-Fluorination : Excess HF leads to byproducts like 2,2,4-trifluoro derivatives. Controlled stoichiometry (1:1.1 substrate:fluorinating agent) minimizes this .

- Optimized Protocol :

Advanced: How do contradictory data on insecticidal activity of benzodioxole derivatives inform SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.